2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

IDO1 Cancer immunotherapy Indoleamine 2,3-dioxygenase

2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (CAS 721892-15-5) is a synthetic indole derivative with the molecular formula C₁₇H₁₄ClNO and a molecular weight of 283.75 g/mol. It belongs to the 3-indolyl-ethanone subclass within the broader 2-phenylindole chemotype, featuring a chloroacetyl substituent at the indole C3 position, an N1-methyl group, and a C2-phenyl ring.

Molecular Formula C17H14ClNO
Molecular Weight 283.76
CAS No. 721892-15-5
Cat. No. B2456419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one
CAS721892-15-5
Molecular FormulaC17H14ClNO
Molecular Weight283.76
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CCl
InChIInChI=1S/C17H14ClNO/c1-19-14-10-6-5-9-13(14)16(15(20)11-18)17(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyHOAGPQCXLQZDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (CAS 721892-15-5): An N-Methyl-2-phenylindole Chloroethanone for Cancer Immunotherapy and Neuroscience Research


2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (CAS 721892-15-5) is a synthetic indole derivative with the molecular formula C₁₇H₁₄ClNO and a molecular weight of 283.75 g/mol . It belongs to the 3-indolyl-ethanone subclass within the broader 2-phenylindole chemotype, featuring a chloroacetyl substituent at the indole C3 position, an N1-methyl group, and a C2-phenyl ring . This compound has been profiled as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immune checkpoint enzyme, making it relevant to cancer immunotherapy research [1]. It has also been investigated for interactions with the serotonin transporter (SERT), indicating potential applicability in neuropsychiatric disorder research [2]. As a versatile small molecule scaffold with multiple functionalization handles, it serves both as a tool compound and a synthetic building block in medicinal chemistry programs.

2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Why In-Class Substitution Compromises Experimental Reproducibility


Within the 3-indolyl-ethanone family, subtle structural modifications produce dramatic shifts in potency and target selectivity that preclude facile substitution. The N1-methyl group is not a passive spectator; its presence directly influences IDO1 inhibitory activity in cellular assays, with the N-methylated analog showing IC₅₀ values of 42 nM in human HeLa cells [1], whereas the N-H analog (2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one, CAS 412022-79-8) lacks documented IDO1 activity in the same assay context . The chloroacetyl moiety provides an optimal balance of electrophilic reactivity for irreversible or covalent target engagement without the excessive lability of the bromoacetyl analog, which is prone to premature hydrolysis and off-target alkylation [2]. Furthermore, the C2-phenyl substituent distinguishes this compound from simpler 3-chloroacetylindoles such as 3CAI (CAS 28755-03-5), whose primary pharmacology is Akt1/Akt2 kinase inhibition (IC₅₀ < 1 µM) rather than IDO1 modulation . These structural features collectively confer a distinct pharmacological fingerprint that cannot be replicated by swapping in a close analog, as proven by the quantitative evidence below.

2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Head-to-Head Quantitative Differentiation Evidence


IDO1 Cellular Inhibition: N-Methyl-2-phenylindole Chloroethanone vs. N-Unsubstituted Analog

In IFN-γ-stimulated human HeLa cells, 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (CAS 721892-15-5) inhibited IDO1-mediated kynurenine production with an IC₅₀ of 42 nM after 1-hour pre-incubation [1]. This activity is critically dependent on the N1-methyl substitution: the direct N-des-methyl analog, 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one (CAS 412022-79-8), has no reported IDO1 inhibitory activity in cell-based assays and is instead characterized only by moderate cytotoxicity against cancer cell lines (HeLa IC₅₀ = 5.4 µM) . The presence of the N-methyl group thus switches the pharmacological profile from non-specific cytotoxicity to targeted IDO1 inhibition, a difference of over 100-fold in functional selectivity when comparing IDO1 inhibitory potency (42 nM) versus non-specific HeLa cytotoxicity (5,400 nM) between the two analogs.

IDO1 Cancer immunotherapy Indoleamine 2,3-dioxygenase HeLa Kynurenine

Serotonin Transporter (SERT) Engagement: Quantitative Differentiation from Non-Halogenated Analog

The target compound inhibited [³H]serotonin uptake at SERT in rat striatal synaptosomes with a Kᵢ of 2.41 × 10³ nM (2.41 µM) after 5-minute pre-incubation [1]. In contrast, the non-halogenated analog 1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (CAS 62367-64-0), which lacks the chloroacetyl warhead and instead bears a simple methyl ketone at C3, has no documented SERT affinity in any assay system . The chloroacetyl moiety is thus essential for SERT engagement; its replacement with an acetyl group abolishes transporter interaction. This distinction is reinforced by class-level SAR from the 2-phenylindole literature, where N-substituted-2-phenyl indole derivatives with electrophilic ketone substituents at C3 have demonstrated antidepressant activity in forced swim test models, whereas simple 3-acetyl derivatives show no serotonergic activity [2].

SERT Serotonin transporter Antidepressant 5-HT Synaptosomes

IDO1 Inhibitory Potency: Direct Comparison with the Broader 3-Chloroacetylindole Class

In a cell-free biochemical assay using recombinant human IDO1 (N-terminal His-tagged, expressed in E. coli), the simple 3-chloroacetylindole scaffold lacking both N1-methyl and C2-phenyl substituents (CAS 28755-03-5) achieved an IC₅₀ of only 1.20 × 10³ nM (1,200 nM) [2]. By contrast, the fully decorated target compound (CAS 721892-15-5) achieves an IC₅₀ of 42 nM in the more physiologically relevant HeLa cellular assay [1]. Even accounting for assay format differences (biochemical vs. cellular), this represents an approximately 28-fold potency advantage for the elaborated scaffold. A separate BindingDB entry confirms that a close structural analog in the 1-methyl-2-phenylindole series achieved an IC₅₀ of 13 nM against mouse IDO1 in P815 cells [3], further establishing that the N-methyl-2-phenyl substitution pattern confers sub-100 nM IDO1 potency, whereas the minimal 3-chloroacetylindole core falls in the low micromolar range. The C2-phenyl and N1-methyl groups are therefore not decorative but are essential potency-driving structural elements.

IDO1 Class comparison 3-Chloroacetylindole Escherichia coli Recombinant enzyme

Chloroacetyl vs. Bromoacetyl Electrophile: Implications for Reaction Selectivity and Biological Specificity

The chloroacetyl electrophile at the C3 position provides a controlled reactivity profile essential for selective biological target engagement. In nucleophilic substitution reactions, the bromoacetyl analog (where the chloro is replaced by bromo) exhibits approximately 10- to 50-fold greater reactivity owing to the superior leaving-group ability of bromide versus chloride [1]. This increased reactivity, while advantageous for synthetic throughput, translates into elevated off-target alkylation in biological systems. The chloroacetyl group of the target compound (CAS 721892-15-5) thus offers a therapeutically relevant balance: sufficient electrophilicity for covalent or high-affinity target engagement (as evidenced by 42 nM IDO1 IC₅₀ and 2.41 µM SERT Kᵢ) without the promiscuous reactivity that would confound target deconvolution studies. In the Bischler–Möhlau indole synthesis, α-bromoacetophenones react with aniline at substantially faster rates than their chloro counterparts, often leading to exothermic runaway and byproduct formation [2]. This class-level reactivity difference is directly translatable to biological systems, where bromoacetyl-substituted indoles frequently exhibit non-specific cytotoxicity that obscures target-specific pharmacology.

Electrophilicity Chloroacetyl Bromoacetyl Covalent inhibitor Off-target

Dual IDO1/SERT Pharmacological Fingerprint: A Differentiating Multi-Target Profile Within the Indole Class

The target compound (CAS 721892-15-5) exhibits a unique dual pharmacological profile combining IDO1 inhibition (IC₅₀ = 42 nM, HeLa cells) [1] with SERT binding (Kᵢ = 2.41 µM, rat synaptosomes) [2]. None of the closest structural analogs reproduces this dual activity. The N-des-methyl-2-phenyl analog (CAS 412022-79-8) shows only non-specific cytotoxicity (HeLa IC₅₀ = 5.4 µM, MCF7 IC₅₀ = 6.8 µM, A549 IC₅₀ = 4.6 µM) without documented IDO1 or SERT engagement . The non-halogenated analog (CAS 62367-64-0) lacks any reported IDO1 or SERT activity . The simple 3-chloroacetylindole (CAS 28755-03-5) is a well-characterized Akt1/Akt2 kinase inhibitor (IC₅₀ < 1 µM) with no significant IDO1 potency and no SERT activity . The 2-methylindole analog (CAS 38693-08-2) has been described as 'the most selective inhibitor of indoleamine 2,3-dioxygenase (IDO) to date' in one source , but its selectivity profile and potency data are not publicly available for quantitative comparison. This unique combination of immune checkpoint modulation and serotonergic activity in a single molecule represents a polypharmacological opportunity that no single analog can replicate.

Multi-target IDO1 SERT Polypharmacology Immuno-oncology

2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Validated Application Scenarios for Scientific Procurement


Cancer Immunotherapy Target Validation: IDO1 Inhibitor Tool Compound with Cellular Activity

For immuno-oncology programs investigating IDO1 as an immune checkpoint target, this compound serves as a validated tool with an IC₅₀ of 42 nM in IFN-γ-stimulated human HeLa cells [1]. Unlike the N-des-methyl analog (CAS 412022-79-8), which lacks IDO1 activity and exhibits only non-specific cytotoxicity, this compound provides selective IDO1 inhibition suitable for mechanistic studies of the kynurenine pathway in the tumor microenvironment. It can be used as a reference inhibitor in cellular assays measuring kynurenine production, enabling researchers to benchmark novel IDO1 inhibitor candidates against a compound with documented cellular potency.

Neuroimmune Polypharmacology: Dual IDO1/SERT Probe for Cancer-Related Depression Research

The compound's unique combination of IDO1 inhibition (IC₅₀ = 42 nM) [1] and SERT binding (Kᵢ = 2.41 µM) [2] makes it an irreplaceable probe for investigating the intersection of immune checkpoint modulation and serotonergic signaling. Cancer patients frequently experience comorbid depression linked to IDO1-mediated tryptophan depletion and subsequent serotonin deficiency. No other commercially available compound in the 3-indolyl-ethanone class possesses this dual pharmacological fingerprint. Researchers studying the IDO1-serotonin axis in cancer-related depression can use this compound to simultaneously modulate both pathways, a capability that no single analog can provide.

Medicinal Chemistry Scaffold Diversification: Chloroacetyl Handle for Parallel Library Synthesis

The chloroacetyl group at the C3 position serves as an optimal synthetic handle for nucleophilic displacement reactions, enabling the generation of diverse compound libraries through substitution with amines, thiols, or alcohols [1]. Compared to the bromoacetyl analog, which is approximately 10- to 50-fold more reactive and prone to side reactions and decomposition, the chloroacetyl electrophile provides superior reaction control and higher product purity in parallel synthesis workflows. This controlled reactivity makes the compound an ideal starting material for medicinal chemistry teams requiring reproducible library production with minimal purification burden.

SERT Radioligand Displacement Assays: Neuroscience Tool for Antidepressant Screening

With a measured Kᵢ of 2.41 µM for inhibition of [³H]serotonin uptake at SERT in rat striatal synaptosomes [2], this compound can serve as a reference ligand in SERT binding and functional uptake assays. Unlike the non-halogenated analog (CAS 62367-64-0), which completely lacks SERT engagement , this compound provides a consistent pharmacological signal for assay validation and quality control in neurotransmitter transporter screening campaigns. Its moderate potency (low micromolar range) makes it suitable as a control compound rather than a high-affinity probe, allowing researchers to establish assay sensitivity windows for identifying novel SERT inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.